molecular formula C7H4N2O2 B1251585 2-Diazoniobenzoate

2-Diazoniobenzoate

Cat. No. B1251585
M. Wt: 148.12 g/mol
InChI Key: FKZBDLSCPJIJRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-diazoniobenzoate is the aromatic diazonium ion that is diazotised 2-aminobenzoic acid. It has a role as a hapten. It derives from a benzoate.

Scientific Research Applications

Electrochemical Analysis

  • Heavy Metal Detection : Diazonium compounds are used to modify electrodes for the detection of heavy metals like cadmium (Cd2+) and lead (Pb2+). A study by Fan et al. (2009) demonstrated the use of benzoic acid-modified glassy carbon electrodes, derived from diazobenzoic acid, in electrochemical stripping analysis for heavy metals.

Materials Science

  • Functionalization of Nanomaterials : Research by Strano et al. (2003) revealed that diazonium reagents could selectively functionalize single-walled carbon nanotubes, allowing for manipulation based on electronic structure. This is crucial for applications in nanotechnology and materials science.
  • Surface Modification : Mahouche-Chergui et al. (2011) discussed the use of aryl diazonium salts as surface modifiers and coupling agents for binding polymers, biomacromolecules, and nanoparticles to surfaces, emphasizing their role in adhesion and materials science (Mahouche-Chergui et al., 2011).
  • Energy Storage Systems : Diazonium chemistry has been applied to improve the performance of energy storage systems, such as batteries and electrochemical capacitors. Assresahegn et al. (2015) reviewed the chemical modification of electrode materials using diazonium chemistry, highlighting its role in enhancing the performance of these systems (Assresahegn et al., 2015).

Biological Studies

  • Cryptococcus neoformans Research : Shimizu et al. (2014) explored the use of diazobenzoic acid B (DBB), a diazonium compound, for distinguishing basidiomycetous yeasts from ascomycetes in yeast taxonomy and Cryptococcus neoformans research (Shimizu et al., 2014).

properties

IUPAC Name

2-diazoniobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c8-9-6-4-2-1-3-5(6)7(10)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZBDLSCPJIJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])[N+]#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801275113
Record name Benzenediazonium, 2-carboxy-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801275113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Diazoniobenzoate

CAS RN

1608-42-0
Record name Benzenediazonium, 2-carboxy-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1608-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenediazonium, 2-carboxy-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801275113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Diazoniobenzoate
Reactant of Route 2
2-Diazoniobenzoate
Reactant of Route 3
2-Diazoniobenzoate
Reactant of Route 4
2-Diazoniobenzoate

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